3,5-Dichlorbenzylamin

Übersicht

Beschreibung

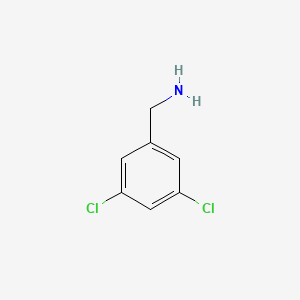

3,5-Dichlorobenzylamine is an organic compound with the molecular formula C7H7Cl2N. It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 3 and 5 positions, and an amine group attached to the benzyl position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Wissenschaftliche Forschungsanwendungen

3,5-Dichlorobenzylamine has a wide range of applications in scientific

Wirkmechanismus

Target of Action

It has been used as a modulator of 5’-nucleotidase, which suggests that it may interact with this enzyme .

Mode of Action

It has been used in the formation of 2d perovskite layers in mixed perovskite films, where it reacts with excess pbi2 . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure and properties of the targets.

Biochemical Pathways

Its use in the formation of 2d perovskite layers suggests that it may influence the pathways related to the formation and stability of these structures .

Result of Action

Its use in the formation of 2d perovskite layers suggests that it may have effects on the structural properties of these layers, potentially enhancing their stability and performance .

Action Environment

The action of 3,5-Dichlorobenzylamine can be influenced by environmental factors. For instance, in the formation of 2D perovskite layers, it reacts with excess PbI2 . This suggests that the availability of reactants in the environment can influence its action. Furthermore, the stability and performance of the resulting 2D perovskite layers can be affected by environmental conditions such as humidity .

Biochemische Analyse

Biochemical Properties

3,5-Dichlorobenzylamine plays a significant role in biochemical reactions, particularly as a modulator of certain enzymes. It has been found to interact with enzymes such as 5’-nucleotidase, which is involved in nucleotide metabolism The interaction between 3,5-Dichlorobenzylamine and 5’-nucleotidase can modulate the enzyme’s activity, potentially influencing the overall nucleotide metabolism within cells

Cellular Effects

3,5-Dichlorobenzylamine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-Dichlorobenzylamine has been observed to impact the expression of certain genes involved in cellular stress responses and metabolic pathways . Additionally, it may affect cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of 3,5-Dichlorobenzylamine involves its interaction with specific biomolecules, leading to changes in their activity and function. At the molecular level, 3,5-Dichlorobenzylamine can bind to enzymes and proteins, potentially inhibiting or activating their activity . This binding interaction can result in changes in gene expression, enzyme activity, and overall cellular function. For example, the interaction between 3,5-Dichlorobenzylamine and 5’-nucleotidase can modulate the enzyme’s activity, leading to changes in nucleotide metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dichlorobenzylamine can change over time. The stability and degradation of 3,5-Dichlorobenzylamine are important factors to consider when studying its effects. Studies have shown that 3,5-Dichlorobenzylamine can remain stable under certain conditions, but it may degrade over time when exposed to light or air . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to 3,5-Dichlorobenzylamine can lead to changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 3,5-Dichlorobenzylamine can vary with different dosages in animal models. Studies have shown that low doses of 3,5-Dichlorobenzylamine can have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Additionally, high doses of 3,5-Dichlorobenzylamine may result in toxic or adverse effects, including cellular stress and apoptosis. It is important to determine the appropriate dosage to minimize adverse effects while maximizing the desired biochemical effects.

Metabolic Pathways

3,5-Dichlorobenzylamine is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that play a role in nucleotide metabolism and other biochemical processes The presence of 3,5-Dichlorobenzylamine can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism

Transport and Distribution

The transport and distribution of 3,5-Dichlorobenzylamine within cells and tissues are important factors that influence its biochemical effects. 3,5-Dichlorobenzylamine can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it can localize to specific cellular compartments, where it can interact with target biomolecules and exert its effects. The distribution of 3,5-Dichlorobenzylamine within tissues can also affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 3,5-Dichlorobenzylamine can influence its activity and function. Studies have shown that 3,5-Dichlorobenzylamine can localize to specific cellular compartments, such as the cytoplasm or nucleus . This localization can be directed by targeting signals or post-translational modifications that guide 3,5-Dichlorobenzylamine to its specific subcellular destinations. The subcellular localization of 3,5-Dichlorobenzylamine can affect its interactions with target biomolecules and its overall biochemical effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzylamine can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzyl chloride with ammonia or an amine under suitable conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of 3,5-dichlorobenzylamine often involves large-scale reactions using similar principles as the laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dichlorobenzylamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted benzylamines

- Nitrobenzylamines

- Reduced amine derivatives

Biologische Aktivität

3,5-Dichlorobenzylamine is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial properties and interactions with various biological systems.

3,5-Dichlorobenzylamine (C₇H₇Cl₂N) features two chlorine atoms at the 3 and 5 positions of the benzyl ring, which contributes to its unique chemical reactivity and biological activity. The presence of the amine group enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol |

| Melting Point | 46-48 °C |

| Solubility | Soluble in organic solvents |

Antimycobacterial Activity

Research indicates that 3,5-Dichlorobenzylamine exhibits antimycobacterial activity , particularly against Mycobacterium tuberculosis and other mycobacterial strains. For instance, derivatives such as N-methyl-3,5-dichlorobenzylamine have shown significant inhibitory effects against M. tuberculosis H37Ra and M. marinum . The compound's efficacy is enhanced when combined with traditional antitubercular agents like aminosalicylic acid and streptomycin, suggesting potential for synergistic therapeutic strategies .

Interaction with Enzymes

3,5-Dichlorobenzylamine acts as a modulator of 5’-nucleotidase , an enzyme involved in nucleotide metabolism. By influencing this enzyme's activity, the compound may alter cellular signaling pathways and gene expression related to cellular stress responses .

Cellular Effects

The compound impacts various cellular processes:

- Cell Signaling : Modulates pathways associated with cell growth and apoptosis.

- Gene Expression : Alters the expression of genes linked to metabolic pathways.

- Subcellular Localization : Localizes within specific cellular compartments (e.g., cytoplasm or nucleus), affecting its functional outcomes .

Antibacterial Properties

In addition to its antimycobacterial effects, 3,5-Dichlorobenzylamine has been incorporated into novel antibacterial formulations. One notable example is NVB333, a semisynthetic lantibiotic derived from this compound. NVB333 demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in animal models, showing promise as a treatment for systemic Gram-positive infections .

Cytotoxicity Studies

Studies have evaluated the cytotoxic effects of 3,5-Dichlorobenzylamine derivatives on cancer cell lines. For instance, certain derivatives exhibited selective cytotoxicity towards human cancer cells while sparing non-malignant cells, indicating a favorable selectivity index (SI) . The mechanisms involved include cell cycle arrest and induction of apoptosis through pathways involving PARP cleavage .

Case Study 1: Antimycobacterial Activity

A study demonstrated that N-methyl-3,5-dichlorobenzylamine effectively inhibited M. tuberculosis, with a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments . This finding supports further exploration into its use as an adjunct therapy in tuberculosis treatment.

Case Study 2: Antibacterial Efficacy

In vivo studies using NVB333 showed complete survival in mice infected with MRSA when treated with this compound compared to controls receiving vancomycin . This underscores the potential for developing new treatments based on 3,5-Dichlorobenzylamine derivatives.

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIJWOWQUHHETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193043 | |

| Record name | Benzenemethanamine, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39989-43-0 | |

| Record name | Benzenemethanamine, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039989430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-DICHLOROPHENYL)METHANAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the antimycobacterial activity of 3,5-Dichlorobenzylamine and its derivatives?

A1: Research has shown that 3,5-Dichlorobenzylamine and certain derivatives exhibit antimycobacterial activity. Specifically, N-methyl-3,5-dichlorobenzylamine demonstrated significant inhibitory effects against Mycobacterium tuberculosis H37Ra, Mycobacterium marinum, and Mycobacterium lufu []. Notably, combining this compound with existing antitubercular agents like aminosalicylic acid, streptomycin, or dapsone resulted in synergistic effects, enhancing their efficacy [].

Q2: How does the structure of 3,5-Dichlorobenzylamine influence its activity?

A2: While the exact mechanism of action of 3,5-Dichlorobenzylamine as an antimycobacterial agent is not fully elucidated in the provided abstracts, studies suggest that modifications to the N-alkyl chain and substituents on the aromatic ring can significantly impact its activity []. For instance, N-methyl-3-chlorobenzylamine and N-butyl-3,5-difluorobenzylamine also demonstrated notable antimycobacterial effects, highlighting the importance of specific structural features for activity [].

Q3: Are there any studies investigating the preferred conformation and rotational barriers of 3,5-Dichlorobenzylamine derivatives in solution?

A3: Yes, researchers have investigated the conformational preferences of 3,5-Dichlorobenzylamine derivatives. Studies using nuclear magnetic resonance (NMR) spectroscopy, specifically focusing on long-range spin-spin coupling constants between methylene and ring protons, have provided insights into the preferred conformations and rotational barriers of the phenyl moiety in 3,5-dichlorobenzyl derivatives of ammonia, dimethylamine, and dimethylarsine in solution [].

Q4: Has 3,5-Dichlorobenzylamine been used in the development of perovskite solar cells?

A4: Yes, recent research indicates that 3,5-Dichlorobenzylamine has shown promise in the field of perovskite solar cells. Although limited details are available, studies suggest that incorporating 3,5-Dichlorobenzylamine can lead to high-performance and stable 2D/3D perovskite solar cells []. This suggests potential applications of this compound in advanced materials science and renewable energy technologies.

Q5: What synthetic routes are available for producing 13C-labeled 3,5-Dichlorobenzylamine hydrochloride?

A5: Researchers have developed an efficient synthetic route for producing 13C-labeled 3,5-Dichlorobenzylamine hydrochloride, a valuable tool for analytical studies. The synthesis starts with commercially available 13C6-aniline and involves a series of reactions, including bromination, cyanation using K13CN, and borane reduction, ultimately yielding the desired labeled compound []. This method provides a reliable source of 13C7-labeled 3,5-Dichlorobenzylamine hydrochloride for use as an internal standard in LC-MS assays and other applications [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.